App-Fubinaca, also known as (S)-methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, is a synthetic cannabinoid receptor agonist (SCRA) [ [] , [] ]. SCRAs are a class of novel psychoactive substances that bind to and activate cannabinoid receptors in the body [ [] , [] ]. While structurally dissimilar to naturally occurring cannabinoids like Δ-9-tetrahydrocannabinol (THC), SCRAs can produce similar effects [ [] , [] ].
App-Fubinaca and other SCRAs are primarily utilized in scientific research to investigate the endocannabinoid system and its role in various physiological processes [ [] , [] ]. These compounds are valuable tools for understanding the structure and function of cannabinoid receptors, as well as for developing potential therapeutic interventions for conditions like pain, inflammation, and neurological disorders.
The synthesis of App-Fubinaca typically involves a multi-step process starting with commercially available precursors. While specific details of the synthetic route can vary, common methods involve coupling reactions between substituted indazole carboxylic acids and amine derivatives, followed by esterification to introduce the alkyl side chain [ [] , [] ]. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieving high yields and purity of the final product.
App-Fubinaca consists of a central indazole ring substituted with a 4-fluorobenzyl group at the nitrogen atom and an amide linkage connecting it to a 3,3-dimethylbutanoate moiety [ [] , [] ]. The stereochemistry at the chiral center in the side chain is crucial for its biological activity, with the (S)-enantiomer exhibiting higher potency than the (R)-enantiomer. Detailed structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provides valuable insights into the conformation and spatial arrangement of atoms within the molecule, which can be correlated to its interactions with cannabinoid receptors.
App-Fubinaca exerts its biological effects by acting as a potent agonist of the cannabinoid type-1 (CB1) receptor [ [] , [] ]. Upon binding to CB1 receptors, App-Fubinaca activates downstream signaling pathways, primarily through the inhibition of adenylate cyclase and the modulation of ion channels, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and altered neuronal excitability [ [] , [] ].
App-Fubinaca is a white to off-white crystalline powder with a molecular weight of 411.47 g/mol [ [] , [] ]. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide but has limited solubility in water. Information on other physical and chemical properties, such as melting point, boiling point, and stability, is limited in the scientific literature.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: